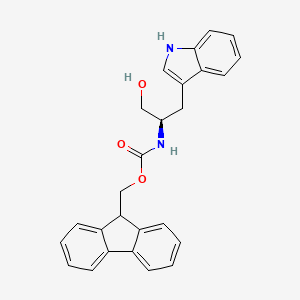

Fmoc-D-tryptophanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H24N2O3 |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m1/s1 |

InChI-Schlüssel |

TYDUDYNHTCJBHI-GOSISDBHSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CO |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Difference between Fmoc-D-tryptophan and Fmoc-D-tryptophanol

An In-depth Technical Guide to the Core Differences Between Fmoc-D-tryptophan and Fmoc-D-tryptophanol

Executive Summary

This guide provides a detailed comparative analysis of Fmoc-D-tryptophan and Fmoc-D-tryptophanol, two critical building blocks in the fields of peptide synthesis and drug development. While structurally similar, the fundamental difference lies in the C-terminus functional group: a carboxylic acid in Fmoc-D-tryptophan and a primary alcohol in Fmoc-D-tryptophanol. This single chemical distinction dictates their entirely different roles and applications. Fmoc-D-tryptophan is a cornerstone of peptide synthesis, enabling the formation of peptide bonds for chain elongation. In contrast, Fmoc-D-tryptophanol is a specialized derivative, typically synthesized from its carboxylic acid precursor, and is used to create peptide alcohols, introduce C-terminal modifications, or serve as a chiral scaffold in medicinal chemistry. Understanding their unique properties, synthesis, and applications is paramount for researchers designing novel peptides, peptidomimetics, and therapeutic agents.

Introduction: The Significance of Protected Amino Acids

In the landscape of modern drug discovery and biochemical research, synthetic peptides are indispensable tools. Their construction, most commonly via Solid-Phase Peptide Synthesis (SPPS), relies on the precise, stepwise addition of amino acid building blocks.[1] This process necessitates the use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[]

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids and has become the dominant choice for SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains.[3][] Tryptophan, with its unique indole side chain, is a crucial amino acid found in many biologically active peptides.[5][6] The D-enantiomer, in particular, is often incorporated to increase proteolytic stability and modulate the pharmacological profiles of synthetic peptides.[7][8]

This guide focuses on two closely related D-tryptophan derivatives: Fmoc-D-tryptophan and its reduced counterpart, Fmoc-D-tryptophanol . We will explore the critical chemical difference between them and elucidate how this distinction governs their respective synthetic pathways and applications.

Section 1: The Fundamental Distinction: A Molecular Perspective

The core difference between Fmoc-D-tryptophan and Fmoc-D-tryptophanol is the oxidation state of the carbon atom at the C-terminus.

Chemical Structures

The seemingly minor change from a carboxylic acid (-COOH) to a primary alcohol (-CH₂OH) fundamentally alters the molecule's chemical reactivity and synthetic potential.

Caption: Chemical structures of Fmoc-D-tryptophan and Fmoc-D-tryptophanol.

Comparative Physicochemical Properties

The functional group modification leads to distinct physicochemical properties, which are summarized below.

| Property | Fmoc-D-tryptophan | Fmoc-D-tryptophanol | Reference(s) |

| Synonym | Fmoc-D-Trp-OH | Fmoc-D-Trp-ol | [9][10] |

| CAS Number | 86123-11-7 | 198561-12-3 | [9] |

| Molecular Formula | C₂₆H₂₂N₂O₄ | C₂₆H₂₄N₂O₃ | [9][10] |

| Molecular Weight | 426.5 g/mol | 412.5 g/mol | [9][10] |

| Functional Group | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | N/A |

| Primary Role | Peptide chain elongation | C-terminal modification, peptide alcohol synthesis | [5][11] |

Section 2: Synthesis and Derivatization

The synthetic pathways for these two molecules are intrinsically linked. Fmoc-D-tryptophan is the standard, commercially available building block, while Fmoc-D-tryptophanol is typically derived from it.

Fmoc-D-tryptophan

Fmoc-D-tryptophan is a standard reagent in peptide synthesis.[12][13] For sensitive sequences, the indole nitrogen of the tryptophan side chain is often protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions, yielding Fmoc-D-Trp(Boc)-OH.[7][14][15] This protection is crucial as the indole ring can be susceptible to modification during the acidic conditions of final peptide cleavage.[12][16]

Synthesis of Fmoc-D-tryptophanol

Fmoc-D-tryptophanol is prepared by the chemical reduction of the carboxylic acid moiety of Fmoc-D-tryptophan. This transformation requires a reducing agent capable of converting a carboxylic acid to a primary alcohol.

Caption: Synthetic conversion of Fmoc-D-tryptophan to Fmoc-D-tryptophanol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be aggressive and require strictly anhydrous conditions.[17][18] A milder and often preferred method involves the use of sodium borohydride (NaBH₄) in the presence of iodine (I₂) or by converting the carboxylic acid to a more reactive intermediate in a one-pot procedure.[19][20] These methods are generally chemoselective and do not affect the Fmoc protecting group or other common side-chain protecting groups.[20][21]

Experimental Protocol: Reduction of Fmoc-D-tryptophan

This protocol is a representative methodology and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize Fmoc-D-tryptophanol from Fmoc-D-tryptophan.

Materials:

-

Fmoc-D-tryptophan

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-D-tryptophan (1.0 eq) in anhydrous THF.

-

Addition of NaBH₄: Cool the solution to 0°C using an ice bath. Add sodium borohydride (approx. 2.0-3.0 eq) portion-wise to the stirred solution.

-

Addition of Iodine: Prepare a solution of iodine (approx. 1.0-1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C. The reaction may effervesce (release of H₂ gas); ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any excess borohydride.

-

Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude Fmoc-D-tryptophanol by silica gel flash chromatography to obtain the final product.

Section 3: Applications in Research and Development

The distinct functionalities of these two molecules lead to divergent applications in scientific research.

Fmoc-D-tryptophan: The Peptide Building Block

The primary and most crucial application of Fmoc-D-tryptophan is as a building block in Fmoc-based SPPS.[3][11] Its carboxylic acid is the reactive handle for forming a peptide (amide) bond with the free amine of the growing peptide chain anchored to a solid support resin.

The process is cyclical:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose a free N-terminal amine.[11][22]

-

Coupling: The incoming Fmoc-D-tryptophan is "activated" by converting its carboxylic acid into a more reactive species (e.g., an active ester) using coupling reagents like HBTU or HATU.[23] This activated amino acid is then added to the resin, where it reacts with the free amine to form a new peptide bond.

-

Wash: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated with different Fmoc-amino acids to assemble the desired peptide sequence.[1]

Caption: Role of Fmoc-D-tryptophan in an Fmoc-SPPS cycle.

Fmoc-D-tryptophanol: A Tool for Diversification

Fmoc-D-tryptophanol, lacking a carboxylic acid, cannot be used for standard peptide chain elongation. Instead, its primary alcohol group opens up a different set of synthetic possibilities:

-

Peptide Alcohols: It can be used as the C-terminal residue to synthesize peptide alcohols. These compounds, where the C-terminal carboxyl is replaced by a hydroxymethyl group, often exhibit different biological activities and metabolic stabilities compared to their corresponding peptide acids.

-

Linkers and Conjugation: The alcohol can be functionalized to attach other molecules, such as fluorescent dyes, cytotoxic drugs (in antibody-drug conjugates), or linkers for surface immobilization.

-

Chiral Building Block: In medicinal chemistry, Fmoc-D-tryptophanol serves as a valuable chiral starting material for the synthesis of complex small molecules and peptidomimetics, where the tryptophanol core provides a defined three-dimensional structure.[24]

Section 4: Analytical Characterization

Distinguishing between Fmoc-D-tryptophan and Fmoc-D-tryptophanol, and confirming the successful conversion, relies on standard analytical techniques.

-

UV-Visible Spectroscopy: Both compounds possess the Fmoc group and the tryptophan indole ring, making them strongly UV-active. The indole moiety gives tryptophan its characteristic UV absorbance maximum around 280 nm.[25] The Fmoc group allows for quantitative analysis during SPPS; after cleavage with piperidine, the resulting dibenzofulvene-piperidine adduct has a strong absorbance maximum around 301 nm, which can be used to determine the loading of the first amino acid on the resin.[11][26][27] This property is shared by both molecules as long as the Fmoc group is present.

-

Infrared (IR) Spectroscopy: This is a powerful tool for differentiation. Fmoc-D-tryptophan will show a broad O-H stretch characteristic of a carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). Fmoc-D-tryptophanol will lack the broad carboxylic acid O-H stretch and instead show a sharper O-H stretch for the alcohol (~3200-3600 cm⁻¹) and will be missing the carboxylic acid carbonyl peak.[28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish the two. In ¹H NMR, the proton on the α-carbon will show different chemical shifts and coupling patterns. Most notably, the -CH₂OH protons of tryptophanol will appear as a distinct signal, while the acidic proton of the tryptophan's carboxylic acid may be broad or not observed depending on the solvent.

-

Mass Spectrometry (MS): MS provides a clear distinction based on the molecular weight difference of 14 Da (CH₂ vs. O).

Conclusion

The distinction between Fmoc-D-tryptophan and Fmoc-D-tryptophanol is a clear illustration of how a subtle change in a functional group can lead to a profound divergence in chemical utility. Fmoc-D-tryptophan is the workhorse for peptide synthesis, with its carboxylic acid being essential for the iterative formation of amide bonds that build the peptide backbone. Fmoc-D-tryptophanol , on the other hand, is a specialized derivative that serves not to extend a peptide chain, but to terminate it with an alcohol functionality or to act as a versatile chiral scaffold for further synthetic elaboration. For researchers, scientists, and drug development professionals, a clear understanding of this fundamental difference is crucial for the rational design of experiments and the successful synthesis of novel, high-value molecules.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).

- Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- How to Synthesize a Peptide. AAPPTec.

- Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5).

- Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry - YouTube.

- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Selective One-Pot Conversion of Carboxylic Acids into Alcohols. PubMed.

- Reduction of amino acids to corresponding amino alcohols. (2019, November 29). Chemistry Stack Exchange.

- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

- Nα-Fmoc-Nin-Boc-D-tryptophan. Chem-Impex.

- Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of De

- Amino Acid Derivatives for Peptide Synthesis. [Source not specified].

- Fmoc-5-fluoro-D-tryptophan. Chem-Impex.

- Fmoc-D-tryptophanol (Fmoc-D-Trp-ol). ChemicalBook.

- Carboxylic Acids to Alcohols. (2024, November 26). Chemistry Steps.

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19).

- reduction of carboxylic acids. Chemguide.

- Fmoc-N-Me-D-Trp(Boc)-OH. PubChem.

- The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. (2020, November 20). PMC.

- The Role of Fmoc-D-Trp(Boc)-OH in Advanced Amino Acid Chemistry. (2026, February 14). [Source not specified].

- Fmoc-D-Trp(Boc)-OH | 163619-04-3. (2026, January 13). ChemicalBook.

- Fmoc-D-Trp(Boc)-OH. [Source not specified].

- Why Fmoc-Protected Amino Acids Domin

- Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344. PubChem.

- Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. [Source not specified].

- Mastering Peptide Synthesis: The Role of Fmoc-D-Trp(Boc)-OH. [Source not specified].

- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group

- Synthesis of Fmoc-Trp(n-Ger) 33$37. Reaction conditions: (a) NaOMe/CH 3...

- 2.4 Spectroscopic Properties of Amino Acids. BS1005 / CM1051: Biochemistry I - Bookdown.

- Fmoc-D-Tryptophanol. Aapptec Peptides.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source not specified].

- Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry (RSC Publishing).

- A Comparative Guide to N-Fmoc-4-Br-D-tryptophan and N-Fmoc-D-tryptophan for Peptide Synthesis. Benchchem.

- Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. Semantic Scholar.

- IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. (2006, July 15). PubMed.

- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV

- Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development. Benchchem.

- Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. PubMed.

- Fmoc-D-Amino Acids. AAPPTec - Peptides.

- An accurate method for the quantitation of Fmoc-derivatized solid phase supports. (2025, August 7).

- Substitution determination of Fmoc-substituted resins at different wavelengths. (2017, June 21). PMC - NIH.

Sources

- 1. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-D-Trp-OH | C26H22N2O4 | CID 978344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. peptide.com [peptide.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Selective One-Pot Conversion of Carboxylic Acids into Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 22. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chem.uci.edu [chem.uci.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 28. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-D-tryptophanol Solubility & Stability Optimization

Topic: Fmoc-D-tryptophanol Solubility in DMF and DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Process Engineers[1]

Best Practices for Solvation in DMF and DMSO

Executive Summary

Fmoc-D-tryptophanol (CAS: 127628-13-1) is a critical chiral building block used in the synthesis of peptide aldehydes, reduced amide bond isosteres (

The Core Directive: While Dimethyl sulfoxide (DMSO) offers superior solubilizing power for hydrophobic residues like tryptophan, N,N-Dimethylformamide (DMF) is the preferred solvent for standard applications due to the high susceptibility of the indole moiety to oxidation in DMSO. This guide outlines the solubility limits, stability risks, and validated protocols for handling this reagent in high-fidelity synthesis.[2]

Physicochemical Profile & Solvation Mechanics

To optimize solubility, one must understand the competing forces within the molecule. Fmoc-D-tryptophanol contains three distinct domains:

-

The Fmoc Group: Highly hydrophobic, aromatic, and planar. Drives aggregation via

stacking.[1] -

The Indole Side Chain: Hydrophobic but capable of hydrogen bonding (N-H donor). Sensitive to oxidative stress.[1]

-

The Primary Alcohol: A polar hydrogen bond donor/acceptor, replacing the ionizable carboxylic acid of standard amino acids.

Solubility Mechanism

In polar aprotic solvents (DMF, DMSO), solvation occurs through the disruption of intermolecular hydrogen bonds (Alcohol-Alcohol and Indole-Amide) and the solvation of the hydrophobic Fmoc/Indole faces.

| Parameter | DMF (N,N-Dimethylformamide) | DMSO (Dimethyl sulfoxide) |

| Solubility Potential | High (0.2 M - 0.5 M typical) | Very High (> 0.5 M possible) |

| Viscosity | Low (0.92 cP) - Better for resin penetration | High (1.99 cP) - Slower diffusion |

| Stability Risk | Low (Stable at RT) | Moderate (Oxidation risk) |

| Removal | Easy (bp 153°C, wash with DCM) | Difficult (bp 189°C, freezes at 19°C) |

Critical Analysis: DMF vs. DMSO

The Case for DMF (Recommended)

DMF is the industry standard for Fmoc-chemistry.[1] For Fmoc-D-tryptophanol, DMF provides sufficient solubility for standard coupling concentrations (0.1 M to 0.2 M) without introducing reactive oxygen species.[1]

-

Recommendation: Use Peptide Synthesis Grade DMF (Amine-free) to prevent premature Fmoc cleavage.[1]

The Case for DMSO (Conditional)

DMSO is a "power solvent" capable of breaking stubborn aggregates (beta-sheet formation).[1] However, Tryptophan is uniquely vulnerable in DMSO.

-

The Risk: In the presence of trace acids (often found in coupling cocktails or aged solvents), DMSO can act as an oxidant, converting the Indole ring to oxindolylalanine (2-hydroxytryptophan) or leading to dimerization.

-

Mitigation: If DMSO must be used (e.g., for concentrations >0.5 M), use fresh, anhydrous, amine-free DMSO and sparge with Argon. Never store Fmoc-Trp derivatives in DMSO for long periods.[1]

Validated Experimental Protocols

Protocol A: Standard Dissolution (0.1 M - 0.2 M)

Target: General SPPS or Reductive Amination[1]

-

Calculate: Determine mass required for 0.2 M concentration.

-

Formula: Mass (mg) = Vol (mL) × Conc (mol/L) × MW (412.5 g/mol ).[1]

-

-

Weigh: Weigh Fmoc-D-tryptophanol into a polypropylene tube (glass is acceptable but silanization prevents adsorption).

-

Solvent Addition (Stepwise):

-

Sonication (Crucial Step): Sonicate at ambient temperature (20-25°C) for 2-5 minutes. The alcohol moiety often forms intermolecular H-bonds that require mechanical energy to disrupt.[1]

-

Finalize: Add remaining DMF to volume. Solution should be clear and colorless.[1]

Protocol B: Handling "Difficult" Sequences (DMSO Spike)

If the compound fails to dissolve in neat DMF due to high concentration requirements:

-

Dissolve the solid in a minimal volume of DMSO (10-20% of final volume).[1]

-

Dilute immediately with DMF to the final volume.

-

Why? This "DMSO spike" breaks crystal lattice energy while keeping the bulk solvent (DMF) safe and low-viscosity.[1]

-

Workflow Visualization

The following diagrams illustrate the decision logic and handling workflow for Fmoc-D-tryptophanol.

Diagram 1: Solubility & Solvent Selection Logic

Caption: Decision tree for solvent selection prioritizing DMF to minimize oxidative damage to the tryptophan indole ring.

Diagram 2: Dissolution Workflow

Caption: Step-by-step dissolution protocol ensuring complete solvation before volumetric adjustment.

Troubleshooting Common Issues

Issue 1: Solution turns yellow over time

-

Cause: Oxidation of the indole ring or slow cleavage of the Fmoc group by trace amines (dimethylamine) in low-quality DMF.

-

Solution: Discard solution. Use fresh "Amine-Free" or "Sequencing Grade" DMF.[1] If using DMSO, ensure it is not acidic.

Issue 2: Gelation or Aggregation

-

Cause: Hydrogen bonding networks formed by the primary alcohol and amide backbone.

-

Solution: Gentle warming (up to 35°C) is permissible.[1] Do not exceed 40°C to prevent Fmoc cleavage or racemization.[1]

Issue 3: Precipitation on Resin

-

Context: When loading Fmoc-D-tryptophanol onto 2-Chlorotrityl chloride resin.

-

Solution: Use DCM (Dichloromethane) as the primary solvent for resin loading (1:1 DMF:DCM ratio).[1] The alcohol reacts via SN1 mechanism; DCM swells the resin better than DMF for this specific loading step.

References

-

Sigma-Aldrich. Fmoc-D-Trp-OH and Derivatives Product Specifications.[1][4] Retrieved from (General properties of Fmoc-Trp derivatives).[1]

-

BenchChem. Troubleshooting Solubility in Peptide Synthesis. Retrieved from (Solvent selection for hydrophobic Fmoc-amino acids).[1]

-

ResearchGate. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Retrieved from (Critical data on DMSO/Trp incompatibility).[1]

-

PubChem. Fmoc-D-tryptophan Physicochemical Properties. CID 978344.[1] Retrieved from (Structural data).[1]

-

Zhao, L. et al. (2025). Solubility of Fmoc-d-tryptophan in twelve mono-solvents.[1][5][6] Journal of Molecular Liquids.[5] (Recent data confirming high solubility in polar aprotic solvents).[1]

Sources

Physical properties of N-Fmoc-D-tryptophanol powder

This guide provides an in-depth technical analysis of N-Fmoc-D-tryptophanol , a critical chiral building block in peptide synthesis and medicinal chemistry.[1]

Executive Summary

N-Fmoc-D-tryptophanol (also known as Fmoc-D-Trp-ol) is the N-protected alcohol derivative of D-tryptophan.[1] Unlike its carboxylic acid counterpart (Fmoc-D-Trp-OH), this compound possesses a primary alcohol group at the C-terminus.[1] It is primarily employed in the synthesis of peptide aldehydes, peptide alcohols, and as a chiral intermediate in the development of indole-based therapeutics. Its physical properties are governed by the lipophilic Fmoc group and the indole side chain, necessitating specific handling protocols to maintain optical purity and chemical stability.

Part 1: Chemical Identity & Structural Characterization[3]

| Parameter | Technical Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl ((R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate |

| Common Name | N-Fmoc-D-tryptophanol; Fmoc-D-Trp-ol |

| CAS Number | Note: The L-isomer is 153815-60-2.[1][2][3] The D-isomer is often custom-synthesized and lacks a widely standardized CAS, though it is the enantiomer of the L-form.[1] |

| Molecular Formula | C₂₆H₂₄N₂O₃ |

| Molecular Weight | 412.48 g/mol |

| Chirality | D-Configuration (R-isomer) |

| SMILES | OCOCC1C2=CC=CC=C2C3=CC=CC=C13)CC4=CNC5=CC=CC=C45 |

Molecular Structure Diagram

The following diagram illustrates the core functional groups: the protecting Fmoc moiety, the chiral center, and the reactive alcohol group.

Part 2: Physical Properties Matrix

The following data is synthesized from experimental values of the L-isomer (Fmoc-L-Trp-ol) and stereochemical principles.

| Property | Value / Range | Scientific Context |

| Appearance | White to off-white crystalline powder | Coloration may indicate oxidation of the indole ring (yellowing).[1] |

| Melting Point | 148 – 154 °C | Based on the enantiomeric L-form [1]. Distinct from the acid form (~185°C). |

| Solubility | Soluble: DMSO, DMF, Methanol, DCMInsoluble: Water, Hexane | The bulky Fmoc group drives solubility in polar organic solvents. |

| Optical Rotation | [α]₂₀/D ≈ -40° ± 1° (c=1, MeOH) | Predicted: Enantiomer of L-form (+40°) [1].[1] Exact value depends on solvent/temp. |

| Hygroscopicity | Low to Moderate | Store in desiccated conditions to prevent hydrolysis over long periods. |

| Purity (HPLC) | ≥ 98.0% | Critical for pharmaceutical applications to avoid truncated peptides. |

Critical Distinction: Do not confuse Fmoc-D-Trp-ol (Alcohol, MW 412.[1]5) with Fmoc-D-Trp-OH (Carboxylic Acid, MW 426.5).[1] The alcohol cannot be used in standard SPPS coupling without prior oxidation or modification.

Part 3: Synthesis & Quality Control Workflow

The synthesis typically involves the reduction of the carboxylic acid precursor. This process must be carefully controlled to prevent racemization.

Synthesis Pathway (Reduction)

The standard route utilizes a mixed anhydride intermediate followed by reduction with Sodium Borohydride (

[1]

Analytical Validation (QC)

To ensure the integrity of the powder, the following analytical tests are mandatory:

-

HPLC Analysis:

-

Mass Spectrometry (ESI-MS):

-

Expected Mass:

-

Interpretation: Confirm absence of dimer formation or loss of Fmoc group (

190.5).

-

-

Proton NMR (

-NMR):

Part 4: Handling, Stability, & Storage

The indole moiety in Tryptophan derivatives is susceptible to oxidation and photo-degradation.

-

Storage Conditions:

-

Temperature: Refrigerate at +2°C to +8°C for short term; -20°C for long term (>6 months).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation.

-

Container: Amber glass vials to protect from light.

-

-

Solubility Protocol for Usage:

-

Bring powder to room temperature before opening to prevent condensation.

-

Dissolve in DMF or DMSO (approx. 50-100 mg/mL).

-

Sonication may be required to ensure complete dissolution.

-

Use immediately; do not store solutions for extended periods.

-

References

-

Chem-Impex International. Fmoc-L-tryptophanol Product Data.[1] (Source for L-isomer physical constants).

-

BenchChem. Fmoc-D-Trp-OH Properties and Derivatives. (Comparative data for acid precursor).

-

ChemicalBook. Fmoc-D-tryptophanol Suppliers and Synonyms.

Sources

- 1. (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-(((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)(methyl)carbamate | C54H77N5O9 | CID 78358314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 153815-60-2((S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate) | Kuujia.com [kuujia.com]

- 3. DL-Menthol | CAS:15356-70-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-D-tryptophanol stability under acidic vs basic conditions

An In-depth Technical Guide to the Stability of Fmoc-D-Tryptophanol Under Acidic vs. Basic Conditions

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Fmoc-D-Tryptophanol in Modern Synthesis

In the landscape of peptide synthesis and drug development, L-tryptophan and its D-enantiomer are critical building blocks. The unique indole side chain of tryptophan, however, presents a significant chemical challenge. It is susceptible to degradation under harsh conditions, a reality that dictates the choice of protective group chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a dominant Nα-protecting group, primarily due to its clever orthogonal design: remarkable stability in acidic environments and clean lability under mild basic conditions.[1][2] This guide provides a deep dive into the chemical principles governing the stability of Fmoc-D-tryptophanol, offering not just protocols but the causal logic behind them. Our focus is to equip researchers with the expertise to navigate the nuances of its use, ensuring the integrity of tryptophan-containing molecules throughout the synthetic process.

The Chemical Dichotomy: Understanding the Core Stability Profile

The entire strategy behind using Fmoc-protected amino acids hinges on its dual nature. The stability of the Fmoc-D-tryptophanol conjugate is not a monolithic property; it is a tale of two distinct chemical environments and the independent, yet intertwined, stabilities of the Fmoc group and the tryptophan side chain.

Stability Under Acidic Conditions: A Bastion of Resilience

The Fmoc group is celebrated for its profound stability in the presence of acids. This characteristic is the bedrock of the Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[1] During SPPS, side-chain protecting groups (like t-butyl) are removed using moderately strong acids, most commonly Trifluoroacetic Acid (TFA), while the Nα-Fmoc group must remain steadfastly attached to the growing peptide chain.

The Fmoc group's resilience extends to a wide array of acidic reagents, including:

-

Trifluoroacetic Acid (TFA)

-

Hydrobromic Acid (HBr)

-

Sulfuric Acid

-

Hydrogen Fluoride (HF)[3]

This stability allows for selective deprotection of other functional groups without premature cleavage of the primary backbone protection.[1]

The Achilles' Heel: Tryptophan's Indole Side Chain

While the Fmoc group itself is secure, the tryptophan indole ring is notoriously susceptible to degradation under strong acidic conditions, particularly during the final cleavage of a peptide from its resin support or during total acid hydrolysis for amino acid analysis.[4] The primary degradation pathway involves oxidation and acid-catalyzed reactions on the electron-rich indole nucleus.

-

Key Degradation Product: Under conditions like 6 M HCl hydrolysis, a major degradation product is β-3-oxindolylalanine.[5]

-

Mechanism of Degradation: Strong acids can protonate the indole ring, primarily at the C3 position, rendering it vulnerable to electrophilic attack and subsequent oxidation.[6][7] During TFA-mediated cleavage, reactive species like t-butyl cations are generated, which can alkylate the indole ring if not properly scavenged.

Therefore, while Fmoc-D-tryptophanol is stable regarding its Nα-protection in acid, the tryptophan moiety requires careful consideration, especially during final cleavage steps where prolonged exposure to strong acids is necessary.[8]

Stability Under Basic Conditions: A Controlled Release

The strategic lability of the Fmoc group is triggered by basic conditions. This is not simple hydrolysis but a specific chemical mechanism known as β-elimination (E1cB) .[2]

The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring by a base.[2][9] This generates a stabilized carbanion (the conjugate base), which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate intermediate, which rapidly decarboxylates to release the free amine.[3]

Secondary amines, particularly piperidine, are the reagents of choice for this deprotection.[1][10] They are effective bases for the initial proton abstraction and, crucially, act as nucleophiles that trap the electrophilic DBF byproduct, forming a stable adduct.[9] This scavenging step is vital to prevent DBF from reacting with the newly liberated amine of the peptide chain.

The Indole Side Chain: Generally Stable

A key advantage of the Fmoc strategy for tryptophan-containing peptides is the general stability of the indole side chain under the mild basic conditions used for deprotection.[] The indole N-H proton is weakly acidic (pKa ≈ 17), but standard deprotection cocktails (e.g., 20% piperidine in DMF) are not basic enough to cause significant deprotonation or subsequent side reactions.[12] This chemical compatibility is a primary reason the Fmoc strategy is preferred for synthesizing peptides rich in acid-sensitive residues like tryptophan.[]

Quantitative Data & Comparative Analysis

To provide a clearer picture, the stability of the Fmoc group and the Tryptophan side chain are summarized below under various conditions.

Table 1: Stability Profile of Fmoc Group

| Condition/Reagent | Concentration | Stability of Fmoc Group | Typical Use Case / Rationale |

| ACIDIC | |||

| Trifluoroacetic Acid (TFA) | 1-95% in DCM | Stable | Side-chain deprotection; Cleavage from resin. |

| Hydrochloric Acid (HCl) | 6 M | Stable [3] | Not typical in SPPS; demonstrates high stability. |

| BASIC | |||

| Piperidine | 20% in DMF | Labile (t½ < 1 min)[2] | Standard for Nα-deprotection in SPPS. |

| Diethylamine (DEA) | 10% in DMA | Labile (t½ ≈ 120 min)[9] | Milder, slower alternative to piperidine. |

| 1,8-Diazabicycloundec-7-ene (DBU) | 1-5% in DMF | Very Labile | Harsher alternative for sluggish deprotection. |

| Triethylamine (TEA) / DIPEA | Pure or in solution | Slowly Labile [9] | Generally too slow for efficient deprotection. |

Table 2: Stability Profile of Tryptophan Indole Side Chain

| Condition/Reagent | Concentration | Stability of Trp Side Chain | Potential Side Reactions / Products |

| ACIDIC | |||

| Trifluoroacetic Acid (TFA) | 95% (cleavage cocktail) | Susceptible [8] | Alkylation by carbocations (e.g., from tBu). Requires scavengers. |

| Hydrochloric Acid (HCl) | 6 M (hydrolysis) | Unstable [4] | Oxidation, degradation to β-3-oxindolylalanine.[5] |

| BASIC | |||

| Piperidine | 20% in DMF | Generally Stable [] | Minimal to no degradation under standard conditions. |

| Strong Bases (e.g., NaH) | N/A | Susceptible | Deprotonation of indole N-H. Not used in standard Fmoc chemistry.[13] |

Field-Proven Methodologies & Experimental Protocols

Theoretical understanding must be paired with robust, validated protocols. The following sections provide step-by-step methodologies that incorporate best practices for handling Fmoc-D-tryptophanol.

Protocol: Standard Nα-Fmoc Deprotection on Solid Phase

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide containing D-tryptophan.

Materials:

-

Fmoc-D-Trp-Peptide-Resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF[14]

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring all beads are submerged. Agitate via nitrogen bubbling or mechanical shaking for 3-5 minutes.

-

Solution Removal: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 7-10 minutes to ensure complete removal.

-

Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Final Wash (Optional): Perform a final wash with DCM and then DMF before proceeding to the next amino acid coupling step.

Protocol: Assessing Stability via HPLC Analysis

To empirically validate the stability of Fmoc-D-tryptophanol under specific conditions, a time-course HPLC analysis is the gold standard.

Objective: To quantify the percentage of intact Fmoc-D-tryptophanol versus its cleavage or degradation products over time when exposed to an acidic or basic solution.

Materials:

-

Fmoc-D-tryptophanol standard

-

Test Solution (e.g., 20% piperidine in DMF or 50% TFA in DCM)

-

Quenching Solution (e.g., 1% TFA in Acetonitrile for the basic test; water for the acidic test)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

UV Detector (monitoring at 220 nm, 280 nm, and 301 nm)

Procedure:

-

Sample Preparation: Prepare a stock solution of Fmoc-D-tryptophanol (e.g., 1 mg/mL) in a suitable solvent (e.g., DMF).

-

Reaction Initiation: At time t=0, mix a known volume of the stock solution with the test solution.

-

Time Points: At specified intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by diluting the aliquot into a large volume of the quenching solution. This stops the degradation/cleavage process.

-

HPLC Analysis: Inject the quenched sample onto the HPLC. Use a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate the parent compound from any products.

-

Data Analysis: Integrate the peak areas for Fmoc-D-tryptophanol and any new peaks that appear. Calculate the percentage of remaining starting material at each time point. The peak corresponding to the dibenzofulvene-piperidine adduct (λmax ≈ 301 nm) can be monitored to track Fmoc cleavage specifically.

Conclusion and Best Practices

The chemical stability of Fmoc-D-tryptophanol is a study in contrasts, which forms the basis of its strategic utility in synthesis.

-

Under Acidic Conditions: The Nα-Fmoc group is exceptionally stable, providing robust protection during peptide chain elongation. However, the researcher must remain vigilant about the inherent acid sensitivity of the tryptophan indole side chain, particularly during the final, harsh TFA-mediated cleavage from the resin. The use of scavengers (e.g., water, triisopropylsilane, 1,2-ethanedithiol) in the cleavage cocktail is not just recommended; it is mandatory to prevent tryptophan degradation.[8]

-

Under Basic Conditions: The Fmoc group is selectively and rapidly cleaved by mild bases, with 20% piperidine in DMF being the industry standard. Crucially, these conditions are mild enough to preserve the integrity of the D-tryptophan side chain. This allows for the iterative and clean deprotection required for building complex peptide architectures.

By understanding the distinct mechanisms at play under both acidic and basic regimes, scientists can fully leverage the power of Fmoc chemistry to successfully synthesize high-purity, tryptophan-containing molecules for research and therapeutic development.

References

-

Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

AnaSpec. MSDS - Safety Data Sheet for Nα-Fmoc-D-tryptophanol. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

Nakazawa, T., et al. (1980). Beta-3-Oxindolylalanine: The main intermediate in tryptophan degradation occurring in acid hydrolysis of protein. PubMed. Available at: [Link]

-

The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

-

Zhang, K., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water. Available at: [Link]

-

Bellmaine, T. S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine. Available at: [Link]

-

Science of Synthesis. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. Available at: [Link]

-

Química Orgánica. indole acidity. Available at: [Link]

-

Wikipedia. Indole. Available at: [Link]

-

Liffert, R., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

-

Boukhatem, I., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Available at: [Link]

-

Schöneich, C. (2018). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Apeptide Co., Ltd. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available at: [Link]

-

Bellmaine, T. S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. PubMed. Available at: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Bellmaine, T. S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. ResearchGate. Available at: [Link]

-

RSIS International. (2025, November 18). Kinetics of L-Tryptophan Oxidation in Acidic Medium using TMGCC. Available at: [Link]

-

MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

DeLuca, R. J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. Available at: [Link]

-

MDPI. (2022). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Available at: [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

-

PubChem. Fmoc-D-Trp-OH. Available at: [Link]

-

ResearchGate. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Available at: [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Beta-3-Oxindolylalanine: The main intermediate in tryptophan degradation occurring in acid hydrolysis of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renyi.hu [renyi.hu]

- 9. renyi.hu [renyi.hu]

- 10. youtube.com [youtube.com]

- 12. indole acidity [quimicaorganica.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. chem.uci.edu [chem.uci.edu]

Applications of Fmoc-amino alcohols in medicinal chemistry

An In-Depth Technical Guide to the Applications of Fmoc-Amino Alcohols in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of structurally diverse and functionally optimized building blocks is a cornerstone of modern medicinal chemistry. Among these, N-α-Fmoc-protected amino alcohols have emerged as exceptionally versatile and powerful tools in the design and synthesis of novel therapeutics. Their unique combination of a readily cleavable protecting group, a chiral backbone, and a reactive hydroxyl functionality allows for their seamless integration into a wide array of molecular architectures, from peptides and peptidomimetics to complex small molecules and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis and multifaceted applications of Fmoc-amino alcohols in medicinal chemistry, offering field-proven insights and detailed methodologies for their effective utilization in drug discovery and development.

The Pivotal Role of the Fmoc Group in Medicinal Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary peptide and medicinal chemistry.[1][2][] Its widespread adoption is primarily due to its lability under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5] This orthogonality with acid-labile side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt), is the hallmark of the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[6][7][8] The Fmoc group's strong UV absorbance also allows for real-time monitoring of deprotection steps during automated synthesis.[5]

Key Advantages of the Fmoc Protecting Group:

-

Mild Deprotection Conditions: Cleavage with weak bases like piperidine avoids the harsh acidic conditions required for Boc-group removal, preserving acid-sensitive functionalities within the molecule.[2][4]

-

Orthogonality: Compatible with a wide range of acid-labile side-chain protecting groups, enabling complex, multi-step synthetic strategies.[1][]

-

Ease of Monitoring: The dibenzofulvene byproduct of deprotection has a strong UV absorbance, facilitating the monitoring of reaction completion.[5]

Synthesis of Fmoc-Amino Alcohols: Enabling Molecular Diversity

The accessibility of a diverse palette of Fmoc-amino alcohols is crucial for their broad application. Several synthetic strategies have been developed to produce these valuable building blocks with high stereochemical purity.

Reduction of Fmoc-Amino Acids

A straightforward and widely used method for the synthesis of Fmoc-amino alcohols is the reduction of the corresponding Fmoc-amino acids. This can be achieved using various reducing agents.

Protocol: Synthesis of Fmoc-Amino Alcohols via NaBH4 Reduction

A common and efficient method involves the use of sodium borohydride (NaBH4) for the reduction of Fmoc-amino acyl azides or by activating the carboxylic acid.[10]

Step-by-Step Methodology:

-

Activation of Fmoc-Amino Acid: The Fmoc-amino acid is dissolved in an appropriate solvent (e.g., THF) and cooled to 0°C. An activating agent, such as isobutyl chloroformate, is added in the presence of a base like N-methylmorpholine to form a mixed anhydride.

-

Formation of Acyl Azide (Optional but common): Sodium azide is then added to the reaction mixture to form the Fmoc-amino acyl azide.

-

Reduction: The resulting activated species is then reduced by the addition of an aqueous solution of sodium borohydride (NaBH4).[10]

-

Work-up and Purification: The reaction is quenched, and the Fmoc-amino alcohol is extracted and purified, typically by column chromatography.

Asymmetric Synthesis Routes

For the synthesis of novel, non-proteinogenic Fmoc-amino alcohols, asymmetric synthesis methods are invaluable. The Sharpless asymmetric aminohydroxylation is a powerful technique for this purpose.[11][12]

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of alkenes into chiral Fmoc-protected amino alcohols with high enantioselectivity using a chiral ligand.[12]

Applications in Peptide and Peptidomimetic Design

Fmoc-amino alcohols are instrumental in the synthesis of modified peptides and peptidomimetics with enhanced therapeutic properties.

Solid-Phase Synthesis of C-Terminal Peptide Alcohols

Peptides with a C-terminal alcohol moiety often exhibit unique biological activities and can serve as precursors for peptide aldehydes, which are potent protease inhibitors.[6] Fmoc-amino alcohols can be anchored to a resin and used as the starting point for solid-phase synthesis to generate these peptide alcohols.

Incorporation into Peptidomimetics for Enhanced Stability and Bioavailability

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation and better bioavailability.[13][14] Fmoc-amino alcohols are excellent building blocks for peptidomimetics due to the conformational constraints they can introduce.

Case Study: Incorporation of Fmoc-Aib-OH

Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), while not an amino alcohol, exemplifies how non-proteinogenic amino acids are used in peptidomimetic design. The gem-dimethyl group of Aib restricts the polypeptide backbone's conformation, promoting stable helical structures that can mimic the bioactive conformation of native peptides.[13] This principle extends to the use of Fmoc-amino alcohols with various side chains to create structurally constrained peptidomimetics.

Fmoc-Amino Alcohols as Chiral Building Blocks in Small Molecule Synthesis

The utility of Fmoc-amino alcohols extends beyond peptide chemistry. They are valuable chiral building blocks for the synthesis of a wide range of small molecule drugs.[15][16] The chiral center and the versatile hydroxyl and protected amine functionalities make them ideal starting materials for complex organic synthesis.

Table 1: Examples of Drug Classes Synthesized Using Chiral Amino Alcohols

| Drug Class | Therapeutic Area | Role of Amino Alcohol |

| Beta-blockers | Cardiovascular | Provides the core chiral backbone.[] |

| Antihistamines | Allergy | Serves as a key chiral intermediate.[] |

| Antidepressants | CNS | Incorporated as a chiral scaffold.[] |

| Protease Inhibitors | Antiviral/Oncology | Used to create transition-state mimics. |

Advanced Applications in Drug Delivery

Recent research has explored the use of Fmoc-amino acid and amino alcohol conjugates in the development of novel drug delivery systems. The self-assembly properties of these conjugates can be harnessed to create nanocarriers for targeted drug delivery.

PEGylated Fmoc-Amino Acid Conjugates:

A study on PEGylated Fmoc-amino acid conjugates demonstrated their ability to form nanomicelles that can encapsulate and deliver hydrophobic drugs like paclitaxel.[18] The Fmoc moiety contributes to the stability and drug-loading capacity of these nanocarriers through π-π stacking and hydrophobic interactions.[18] This approach highlights the potential of leveraging the inherent properties of the Fmoc group beyond its role as a protecting group.

Conclusion and Future Perspectives

Fmoc-amino alcohols are indispensable tools in modern medicinal chemistry, offering a unique combination of features that facilitate the synthesis of a wide range of therapeutic agents. From their foundational role in the solid-phase synthesis of peptide alcohols to their application as chiral synthons for complex small molecules and their emerging use in drug delivery, their versatility is undeniable.

The future of Fmoc-amino alcohols in drug discovery is bright. The continued development of novel asymmetric synthetic methods will expand the diversity of available building blocks. Furthermore, a deeper understanding of their self-assembly properties will likely lead to the creation of more sophisticated and effective drug delivery systems. As the demand for more complex and targeted therapeutics grows, the strategic application of Fmoc-amino alcohols will undoubtedly continue to drive innovation in medicinal chemistry.

References

- Methods for Removing the Fmoc Group. (n.d.).

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13).

- Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development - Benchchem. (n.d.).

- Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.).

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).

- Solid-Phase Synthesis of Peptide Alcohols. (2010, March 22).

- Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides - ResearchGate. (2025, December 12).

- Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source | The Journal of Organic Chemistry - ACS Publications. (2019, October 31).

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).

- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).

- Fmoc-based solid-phase peptide synthesis using a new t-alcohol type 4-(1′,1′-dimethyl-1′-hydroxypropyl)phenoxyacetyl handle (DHPP)–resin (Fmoc = fluoren-9-ylmethoxycarbonyl) - RSC Publishing. (n.d.).

- Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).

- Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source - PubMed. (2019, December 6).

- WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents. (n.d.).

- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy | The Journal of Organic Chemistry - ACS Publications. (2022, July 8).

- Fmoc-based Solid-phase Peptide Synthesis using a New t-Alcohol Type (Fmoc = fluoren-9-ylmethoxycarbonyl) - RSC Publishing. (n.d.).

- Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (n.d.).

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

- Peptidomimetics, a synthetic tool of drug discovery - PMC. (n.d.).

- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).

- Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).

- Structure of Fmoc‐amino alcohol resins. | Download Scientific Diagram - ResearchGate. (n.d.).

- Amino Alcohol Synthesis Service - BOC Sciences. (n.d.).

- How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem. (2025, August 7).

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).

- PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery - PubMed. (2015, May 4).

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. (n.d.).

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications | Chemical Reviews - ACS Publications. (2025, July 23).

- Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis - Advent Chembio. (n.d.).

- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. genscript.com [genscript.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 16. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PEGylated Fmoc-Amino Acid Conjugates as Effective Nanocarriers for Improved Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of Fmoc-D-Trp-ol: Focus on Refractive Index and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Chiral Integrity in Peptide Synthesis

The use of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the development of peptide-based therapeutics. Among these, Fmoc-D-Trp-ol, a derivative of the D-enantiomer of tryptophan, offers unique advantages. The incorporation of D-amino acids can confer enhanced stability against enzymatic degradation and modulate the pharmacological profile of a peptide. The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in the widely adopted Fmoc-SPPS methodology due to its base-labile nature, which allows for selective deprotection under mild conditions.

The chirality of Fmoc-D-Trp-ol is a critical quality attribute. The precise three-dimensional arrangement of atoms dictates its interaction with other chiral molecules, such as biological receptors. Therefore, robust analytical methods to confirm the enantiomeric purity are paramount. Refractive index and optical rotation are two fundamental properties that provide insights into the composition and stereochemistry of chiral molecules.

Theoretical Framework: Unveiling Molecular Properties Through Light

Refractive Index: A Measure of Light's Interaction with a Medium

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[1] It is defined as the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v):

n = c / v

The refractive index is dependent on the temperature and the wavelength of the light used for measurement.[1] For a pure compound, the refractive index is a characteristic physical constant that can be used for identification and purity assessment. Any impurities present in a sample will alter its refractive index.

Optical Rotation: A Hallmark of Chirality

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a chiral substance.[1] Chiral molecules, like Fmoc-D-Trp-ol, lack a plane of symmetry and exist as a pair of non-superimposable mirror images called enantiomers.

When plane-polarized light passes through a solution containing a chiral compound, the two enantiomers will rotate the plane of light to an equal extent but in opposite directions.[2] A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-).[2] An equimolar mixture of two enantiomers, known as a racemic mixture, will exhibit no net optical rotation.

The specific rotation ([α]) is a fundamental property of a chiral substance and is defined by Biot's Law:

[α] = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[3]

The specific rotation is also dependent on the temperature and the wavelength of the light, which are typically specified as a subscript and superscript, respectively (e.g., [α]D20, where D refers to the sodium D-line at 589 nm and 20 is the temperature in degrees Celsius).

Physicochemical Data for Fmoc-D-Tryptophan Derivatives

While specific experimental values for the refractive index and optical rotation of Fmoc-D-Trp-ol are not prominently available in the reviewed literature, data for closely related Fmoc-D-tryptophan derivatives provide a valuable reference point for expected values and analytical conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Specific Optical Rotation ([α]D20) | Conditions |

| Fmoc-D-Trp-OH | C26H22N2O4 | 426.47[4] | +29.0 ± 2.0°[5] | c=1 in DMF[5] |

| Fmoc-D-Trp(Boc)-OH | C31H30N2O6 | 526.6[6] | +20 ± 4°[1][6] | c=1 in DMF[1][6] |

| Fmoc-D-Trp(5-F)-OH | C26H21FN2O4 | 444.45[7] | +20 ± 2°[7] | c=1 in DMF[7] |

DMF: Dimethylformamide

Experimental Protocols for the Determination of Refractive Index and Optical Rotation

The following sections detail the standardized methodologies for the precise measurement of the refractive index and optical rotation of Fmoc-D-Trp-ol.

Determination of Refractive Index

The refractive index is determined using a refractometer. The Abbe refractometer is a common instrument for this purpose.

Experimental Workflow:

Workflow for Optical Rotation Measurement.

Step-by-Step Methodology:

-

Instrument Calibration and Zeroing:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp) to warm up and stabilize.

-

Fill a clean, empty polarimeter cell of a known path length (e.g., 1 dm) with the pure solvent that will be used to dissolve the sample.

-

Place the cell in the polarimeter and take a blank reading. Adjust the instrument to read zero. This corrects for any optical rotation caused by the solvent or the cell itself.

-

-

Sample Preparation:

-

Accurately weigh a sample of Fmoc-D-Trp-ol and dissolve it in a precise volume of a suitable solvent (e.g., DMF) to obtain a known concentration (c). The concentration is typically in g/mL.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution before carefully filling it, ensuring no air bubbles are trapped in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the rotation of the plane of polarized light and record the observed rotation (α) in degrees. Modern polarimeters provide a digital readout. Note the direction of rotation (+ for clockwise, - for counter-clockwise).

-

Record the temperature and the wavelength of the light used (typically the sodium D-line, 589 nm).

-

-

Calculation of Specific Rotation:

-

Use the recorded observed rotation (α), the known path length (l), and the concentration (c) to calculate the specific rotation ([α]) using Biot's Law.

-

Report the specific rotation along with the temperature, wavelength, and solvent used.

-

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained data, the following practices should be implemented as part of a self-validating system:

-

System Suitability: Before sample analysis, run a certified chiral standard with a known specific rotation to verify the performance of the polarimeter. The measured value should fall within the acceptable limits of the certified value.

-

Method Validation: For routine analysis, the analytical methods for both refractive index and optical rotation should be validated for linearity, accuracy, precision, and robustness.

-

Replicate Analysis: Always perform measurements in triplicate or quintuplicate to assess the precision of the results and identify any potential outliers.

-

Solvent Purity: Use high-purity solvents, as impurities can affect both the refractive index and the optical rotation of the solution.

-

Concentration Dependence: For specific rotation, it is advisable to measure at multiple concentrations to ensure that the relationship is linear within the tested range, as deviations can occur at high concentrations.

Conclusion

The determination of the refractive index and specific optical rotation are indispensable analytical techniques for the comprehensive characterization of Fmoc-D-Trp-ol. These measurements serve as critical quality control parameters to confirm the identity, purity, and, most importantly, the stereochemical integrity of this vital building block in peptide synthesis and drug development. By adhering to the rigorous experimental protocols and quality assurance measures outlined in this guide, researchers and scientists can confidently ensure the quality of their starting materials, which is a prerequisite for the successful synthesis of peptides with the desired biological activity and therapeutic potential.

References

-

Chem-Impex. (n.d.). Fmoc-5-fluoro-D-tryptophan. Retrieved from [Link]

-

CUTM Courseware. (n.d.). REFRACTIVE-INDEX-POLARIMETRY.docx. Retrieved from [Link]

-

Matrix Innovation. (n.d.). Fmoc-D-Trp(Boc)-OH. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-Nin-Boc-L-tryptophan. Retrieved from [Link]

-

IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

-

ACS Publications. (2025). Impact of Tryptophan Positional Isomerism on Physicochemical and Biological Properties: A Case Study Using Gramicidin A Analogs. JACS Au. Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Fmoc-D-Trp-OH. Retrieved from [Link]

-

Semantic Scholar. (1992). Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc-Trp(n-Ger) 33$37. Reaction conditions: (a) NaOMe/CH 3.... Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-D-Trp-OH. Retrieved from [Link]

-

Ottokemi. (n.d.). Fmoc-D-Trp(Boc)-OH, ≥95%. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-Nin-Boc-D-tryptophan. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Tryptophanol. Retrieved from [Link]

-

PubMed. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. Retrieved from [Link]

-

Ohara Corporation. (n.d.). Optical Properties. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Oxidation of Fmoc-D-Tryptophanol to Fmoc-D-Tryptophanal

[1]

Executive Summary

The conversion of N-protected amino alcohols to their corresponding aldehydes is a pivotal transformation in the synthesis of peptide isosteres, protease inhibitors, and reduced amide bond mimetics.[1] While standard oxidation protocols exist, Fmoc-D-tryptophanol presents a unique "perfect storm" of synthetic challenges:

-

Racemization Risk: The

-carbon of amino aldehydes is configurationally labile, particularly under basic conditions (enolization).[1] -

Indole Sensitivity: The electron-rich indole ring is susceptible to oxidative coupling or cleavage by harsh oxidants.[1]

-

Fmoc Stability: The protecting group is base-labile, precluding methods requiring strong alkaline workups.[1]

This Application Note details a validated protocol using 2-Iodoxybenzoic acid (IBX) in DMSO. This method is selected for its mild acidic nature, absence of basic workup, and demonstrated ability to yield chemically and optically pure aldehydes without the need for degradative silica gel chromatography.[1]

Strategic Analysis of Oxidation Methods

To ensure the highest integrity of the D-configuration, we evaluated common oxidation methodologies against the specific requirements of tryptophan derivatives.

| Method | Reagents | Risk Profile for Fmoc-Trp-H | Suitability |

| Swern | DMSO, (COCl)₂, Et₃N | High. Requires excess base (Et₃N) during quenching, leading to significant racemization of the resulting aldehyde.[1] | Not Recommended |

| PCC/PDC | Cr(VI) reagents | High. Chromium waste; acidic conditions can be too harsh; difficult workup often requiring silica (degradation risk).[1] | Avoid |

| Dess-Martin (DMP) | DMP, DCM | Low. Excellent method, homogeneous.[1] However, reagent quality varies, and acetic acid byproducts can catalyze minor side reactions if not buffered.[1] | Alternative |

| IBX / DMSO | IBX, DMSO | Minimal. Mild, neutral-to-weakly-acidic conditions.[1] No base required.[1] Indole compatible.[1] Quantitative conversion often allows isolation by simple extraction.[1] | Primary Protocol |

Primary Protocol: IBX-Mediated Oxidation[1][2][3]

Reaction Mechanism & Rationale

IBX acts via a ligand exchange mechanism followed by a hypervalent twisting step that eliminates the aldehyde.[1] Crucially, the reaction environment in DMSO remains neutral or slightly acidic (due to IBX itself), preventing the formation of the enol intermediate required for racemization.[1]

Materials & Reagents[1][4][5][6]

-

Substrate: Fmoc-D-Tryptophanol (High purity, >98%).[1]

-

Oxidant: 2-Iodoxybenzoic acid (IBX) (Stabilized or non-stabilized; 45% wt.[1] purity if stabilized). Note: Calculate equivalents based on active I(V) content.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade: ACS Reagent or better).[1]

-

Workup Solvents: Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine, Distilled Water.[1]

Step-by-Step Methodology

Step 1: Solubilization Dissolve Fmoc-D-tryptophanol (1.0 equiv, e.g., 1.0 mmol, 414 mg) in DMSO (5 mL/mmol).[1] Ensure complete dissolution. Tryptophan derivatives can be sticky; mild sonication is permitted.[1]

Step 2: Oxidation Add IBX (1.2 – 1.5 equiv) in a single portion at room temperature (20–25°C).[1]

-

Observation: The reaction mixture will initially be a suspension (if IBX is not pre-dissolved) but will clarify as IBX reacts, followed by the precipitation of the byproduct, iodosobenzoic acid (IBA).[1]

-

Time: Stir vigorously for 1.5 to 3 hours.

Step 3: Monitoring (IPC) Monitor by TLC (50% EtOAc/Hexanes).[1]

-

Target: Disappearance of alcohol (lower R_f).[1]

-

Product: Aldehyde appears as a distinct spot (higher R_f).[1]

-

Warning: Do not rely solely on UV; stain with 2,4-DNP (orange spot for aldehyde) to confirm oxidation state.[1]

Step 4: Quenching & Filtration Dilute the reaction mixture with water (10 mL/mmol).[1] The byproduct (IBA) and excess IBX will precipitate further.[1] Filter the mixture through a fritted glass funnel or a Celite pad to remove the iodine species. Wash the solid cake with EtOAc.

Step 5: Extraction Transfer the filtrate to a separatory funnel.[1]

-

Extract the aqueous DMSO layer 3x with EtOAc.[1]

-

Wash 2x with Sat.[1] NaHCO₃ (removes traces of acidic species).[1]

-

Wash 2x with Water (removes DMSO).[1]

-

Wash 1x with Brine.[1]

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄.[1] Filter and concentrate under reduced pressure at <30°C .

-

Critical: Do not heat the water bath above 30°C. Aldehydes are thermally sensitive.[1]

Step 7: Purification (If Necessary) The crude product is typically >95% pure.[1]

Workflow Visualization

The following diagram outlines the critical decision points and flow of the IBX oxidation protocol.

Caption: Figure 1: Optimized workflow for IBX-mediated oxidation of Fmoc-D-tryptophanol, emphasizing mild workup to prevent racemization.

Quality Control & Validation

To validate the protocol, the following analytical benchmarks must be met:

-

H-NMR (CDCl₃ or DMSO-d₆):

-

Aldehyde Proton: Look for a distinct singlet or doublet (due to coupling with

-H) at -

-Proton: Ensure the integration corresponds to 1H. Loss of integration or splitting complexity may indicate racemization.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Indole NH: Verify the singlet around 10.8 ppm (DMSO) remains intact (no N-oxidation).

-

-

Optical Rotation (

):-

Compare with literature values for Fmoc-D-Trp-H.

-

Note: Significant deviation from the expected rotation (e.g.,

in CHCl

-

-

Mass Spectrometry:

-

Confirm

or -

Check for

peaks which would indicate oxidation of the indole ring or sulfur (if Met was present, though not applicable here).[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Rxn | Old IBX or wet DMSO. | Recrystallize IBX or increase loading to 2.0 eq. Ensure DMSO is dry.[1] |

| Racemization Detected | Basic workup or heat.[1][2] | STOP using saturated carbonate washes if pH > 8.[1] Use dilute bicarbonate.[1] Keep rotovap bath < 30°C. |

| Indole Oxidation | Reaction time too long.[1] | Quench immediately upon disappearance of starting material.[1] Do not stir overnight. |

| Product Decomposition | Silica gel contact.[1] | Avoid column chromatography. If purification is essential, use a short plug of neutral alumina or flash chromatography with 1% Et₃N (risky for racemization) only if necessary.[1] |

References

-

IBX Oxidation of Fmoc-Amino Alcohols

-

Stability of Amino Aldehydes

-

Dess-Martin Periodinane Alternative

-

Prevention of Racemization

- Review of synthetic strategies to maintain chirality during oxid

-

Source:[1]

Application Note & Protocols: Synthesis of Peptide Aldehydes Utilizing an Fmoc-D-Trp-ol Precursor

Abstract

Peptide aldehydes are a pivotal class of compounds in drug discovery and chemical biology, primarily recognized for their potent and often reversible inhibitory activity against various protease classes, including serine and cysteine proteases.[1] Their utility spans from therapeutic candidates to essential research tools for probing enzyme specificity and mechanism.[1] This document provides a comprehensive guide to the synthesis of peptide aldehydes, with a specific focus on a robust and widely applicable strategy employing the Fmoc-D-Trp-ol (N-α-Fmoc-D-tryptophanol) precursor. We will delve into the mechanistic underpinnings of this synthetic route, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization of the final peptide aldehyde product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful synthetic methodology.